molecular formula C20H19NO2 B2719616 (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide CAS No. 887346-87-4

(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide

Cat. No. B2719616
M. Wt: 305.377
InChI Key: DYVAWLRSTCSOSV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide is a chemical compound with a molecular formula C22H21NO2. It is commonly referred to as a chromenylamide derivative and has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Nucleophilic Vinylic Substitution and Synthesis of Enamino Ketones

Research has explored the reactions of perfluoroacyl-1H-benzo[f]chromenes with primary aliphatic amines and ammonia, leading to the formation of enamino ketones. These compounds exhibit significant chemical interest due to their potential applications in organic synthesis and pharmaceutical chemistry. The study demonstrates a novel pathway involving the opening of the pyran ring, followed by aza-Michael addition, which is crucial for the synthesis of enamino ketones containing (2-hydroxynaphthalen-1-yl)methyl or 2-hydroxybenzyl substituents. This process highlights the compound's role in the diastereoselective synthesis of push-pull enamino ketones, which could have implications in developing new materials or drugs (Osyanin et al., 2021).

Synthesis of Aryl-prop-2-en-1-ones

Another study focused on synthesizing 3-aryl-1-(1H-benzo[f]chromen-2-yl)prop-2-en-1-ones through the reaction of cross-conjugated push-push enamino ketones with 2-naphthol-derived Mannich bases. This reaction pathway involves a cascade process that includes a hetero-Diels–Alder reaction followed by the elimination of a dimethylamine molecule. The successful synthesis of these compounds underscores the potential utility of (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide derivatives in organic synthesis, particularly in the creation of compounds with unique structural features and potential biological activities (Korzhenko et al., 2018).

properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-7-8-15(2)18(11-14)21-20(22)10-9-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVAWLRSTCSOSV-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide

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